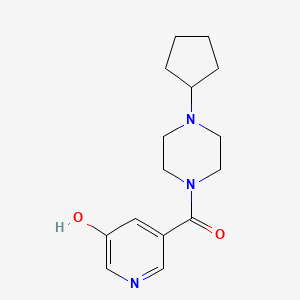
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol” is a complex organic molecule. It contains a pyridinol group, which is a type of aromatic compound that has a hydroxyl group (-OH) attached to a pyridine ring. It also contains a cyclopentylpiperazine group, which is a type of cyclic compound that is often found in pharmaceuticals and other bioactive compounds .
Chemical Reactions Analysis
The chemical reactions that “this compound” undergoes would depend on its exact molecular structure and the conditions it’s exposed to. Similar compounds have been found to undergo reactions such as oxidation, reduction, and various types of substitution reactions .作用机制
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol is a selective inhibitor of PDE4, which is an enzyme that breaks down cAMP in cells. By inhibiting PDE4, this compound increases the levels of cAMP in cells, which can lead to a variety of biochemical and physiological effects. Increased levels of cAMP can activate protein kinase A (PKA), which can phosphorylate various proteins and activate downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of inflammatory cytokines and chemokines, increase the survival of neurons, and inhibit the growth and proliferation of cancer cells. In vivo studies have demonstrated that this compound can reduce inflammation in animal models of asthma and COPD, protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease, and inhibit the growth of tumors in animal models of cancer.
实验室实验的优点和局限性
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol has several advantages for lab experiments. It is a selective inhibitor of PDE4, which allows for the specific modulation of cAMP levels in cells. It has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to cells or animals. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
未来方向
There are several future directions for research on 5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol. One direction is to investigate its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Another direction is to investigate its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility and half-life in vivo.
合成方法
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-cyclopentylpiperazine with 3-hydroxy-4-pyridone to form the intermediate 5-(4-cyclopentylpiperazine-1-carbonyl)pyridin-3-one. This intermediate is then reacted with a reducing agent to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学研究应用
5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol has been studied for its potential use in treating various diseases, including inflammatory diseases, neurodegenerative diseases, and cancer. Inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis are characterized by increased levels of inflammatory cytokines and chemokines. PDE4 inhibitors such as this compound have been shown to reduce the production of these inflammatory mediators, leading to a reduction in inflammation.
Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the loss of neurons in the brain. PDE4 inhibitors such as this compound have been shown to increase the levels of cAMP in neurons, which can promote neuronal survival and protect against neurodegeneration.
Cancer is characterized by uncontrolled cell growth and proliferation. PDE4 inhibitors such as this compound have been shown to inhibit the growth and proliferation of cancer cells by reducing the levels of cAMP in these cells.
安全和危害
The safety and hazards associated with “5-(4-Cyclopentylpiperazine-1-carbonyl)pyridin-3-ol” would depend on its exact physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .
属性
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(5-hydroxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14-9-12(10-16-11-14)15(20)18-7-5-17(6-8-18)13-3-1-2-4-13/h9-11,13,19H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYULKSYOIPKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2909229.png)
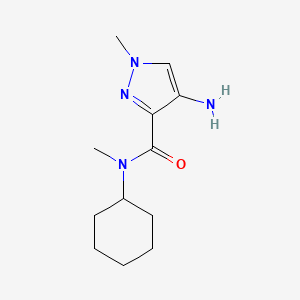
![2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2909232.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2909233.png)
![2-amino-1-isobutyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2909236.png)

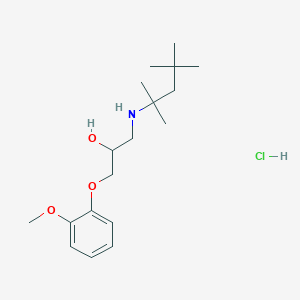

![(Z)-7-methoxy-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide](/img/structure/B2909245.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
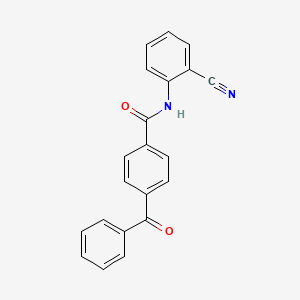
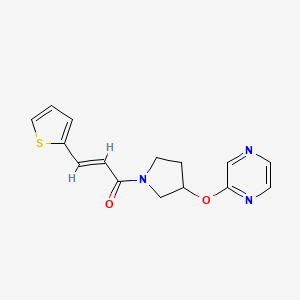
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2909249.png)
![2-[2-Bromo-4-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B2909250.png)